molecular formula C14H14ClN3OS B11401273 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11401273
M. Wt: 307.8 g/mol
InChI Key: QYUZXNFJJMUVIF-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chloro substituent at position 5, an ethylsulfanyl group at position 2, and a carboxamide moiety linked to a 3-methylphenyl group at position 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility as kinase inhibitors, antimicrobial agents, or enzyme modulators .

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3OS/c1-3-20-14-16-8-11(15)12(18-14)13(19)17-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,19)

InChI Key

QYUZXNFJJMUVIF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol or its derivatives.

    Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine, in this case, 3-methylphenylamine.

Industrial Production Methods

Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide exhibit significant anticancer activities. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. They may interact with kinases, leading to the inhibition of pathways critical for tumor growth .
  • Case Studies : In vitro studies have shown that related pyrimidine derivatives can induce apoptosis in various cancer cell lines, including pancreatic and colon cancer cells .

Antibacterial and Antifungal Activities

In addition to anticancer effects, this compound has demonstrated antibacterial and antifungal properties:

  • Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth against strains like Mycobacterium tuberculosis and Staphylococcus aureus .
  • Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

  • Substituent Effects : Electron-withdrawing groups like chloro enhance potency by increasing electron density at the active site during enzyme interactions.
  • Hydrophobic Interactions : The presence of hydrophobic groups can improve membrane permeability, enhancing bioavailability .

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide (hereafter referred to as the target compound) with structurally related pyrimidine derivatives.

Structural and Functional Group Comparisons

Compound 1 :
  • Name : 5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
  • Key Differences: Position 4 substituent: 2-Methoxyphenyl (vs. 3-methylphenyl in the target compound).
  • Molecular Weight : 323.5 g/mol (C14H14ClN3O2S) .
Compound 2 :
  • Name : 5-Chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
  • Key Differences :
    • Position 2 substituent : 4-Fluorobenzylsulfanyl (vs. ethylsulfanyl).
    • Position 4 substituent : A bulkier sulfamoylphenyl ethyl group (vs. 3-methylphenyl).
  • Functional impact: The 4-fluorobenzylsulfanyl group increases steric bulk and introduces fluorine, which may enhance metabolic stability and membrane permeability .

Biological Activity

5-Chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C13H14ClN3OS
Molecular Weight 301.79 g/mol
CAS Number 879949-94-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Pyrimidine derivatives often exhibit inhibitory effects on enzymes such as kinases and phosphatases, which are crucial for cell proliferation and survival.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrimidine ring and substituents can significantly affect the biological potency of derivatives. A study focusing on SAR for pyrimidine-4-carboxamide derivatives highlighted that both electron-donating and withdrawing groups at specific positions can enhance or reduce activity .

Key Findings from SAR Studies:

  • Chloro Substituent : The presence of a chloro group at the 5-position has been associated with increased inhibitory activity against certain targets.
  • Ethylsulfanyl Group : This functional group may enhance lipophilicity, improving cell membrane permeability and bioavailability.

Biological Activity and Case Studies

  • Anticancer Activity :
    • A study demonstrated that pyrimidine derivatives exhibit significant anticancer properties through the induction of apoptosis in cancer cell lines. The compound's structural characteristics allow it to target critical pathways involved in tumor growth .
    • In vitro assays revealed IC50 values indicating effective inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect was observed in models of induced inflammation, where the compound demonstrated a dose-dependent reduction in inflammatory markers .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameActivity Profile
5-chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamideModerate enzyme inhibition; lower cytotoxicity
N-(3-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamideReduced potency; lacks chloro substituent
5-chloro-N-(4-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamideEnhanced anti-inflammatory activity

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